2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile
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Overview
Description
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The amino, methoxy, and nitro groups can be introduced through substitution reactions using appropriate reagents.
Nitrile Group Addition: The nitrile group can be added through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like hydroxide ions.
Major Products
Oxidation Products: Could include nitroso or nitro derivatives.
Reduction Products: Could include amino derivatives.
Substitution Products: Could include halogenated or hydroxylated derivatives.
Scientific Research Applications
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The functional groups may participate in various chemical reactions, determining the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3-nitrophenyl)nicotinonitrile: Lacks the methoxy group.
2-Amino-6-(4-methoxyphenyl)nicotinonitrile: Lacks the nitro group.
4-(3-Nitrophenyl)nicotinonitrile: Lacks both the amino and methoxy groups.
Uniqueness
The presence of both amino and nitro groups, along with the methoxy group, makes 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile unique
Properties
Molecular Formula |
C19H14N4O3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-15-7-5-12(6-8-15)18-10-16(17(11-20)19(21)22-18)13-3-2-4-14(9-13)23(24)25/h2-10H,1H3,(H2,21,22) |
InChI Key |
HOFHEPIWHDLNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
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